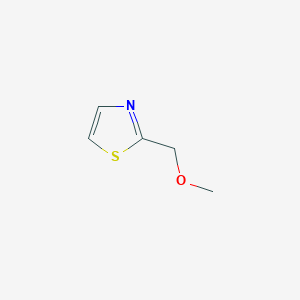

Thiazole, 2-(methoxymethyl)-

Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, are of profound importance in contemporary chemical research. Their unique structural and electronic properties make them versatile scaffolds in various scientific domains, most notably in medicinal chemistry and materials science. The thiazole ring is a key constituent in a multitude of biologically active compounds, including natural products and synthetic drugs. A well-known example is Vitamin B1 (thiamine), which contains a thiazole moiety and is essential for metabolism.

In the realm of pharmaceuticals, the thiazole nucleus is a common feature in drugs with a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer agents. smolecule.comvulcanchem.com The ability of the thiazole ring to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets such as enzymes and receptors. iucr.org Beyond medicine, thiazole-based compounds are investigated for their applications in materials science, for instance, in the development of dyes and corrosion inhibitors. smolecule.com

Academic Importance of Substituted Thiazoles, with Emphasis on 2-Substituted Methoxymethyl Analogues

The academic importance of thiazoles is greatly expanded through the study of their substituted analogues. The introduction of various functional groups onto the thiazole ring allows for the fine-tuning of its physicochemical and biological properties. This modularity is a key reason why substituted thiazoles are a major focus of synthetic and medicinal chemistry research.

Among the myriad of substituted thiazoles, those bearing a methoxymethyl group at the 2-position have garnered particular interest. The methoxymethyl group, with its ether linkage, can influence the molecule's solubility, lipophilicity, and conformational flexibility. These properties are critical in the design of new therapeutic agents, as they can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, research into derivatives such as 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde (B1390205) has highlighted their potential as intermediates in the synthesis of more complex molecules with possible antimicrobial and anticancer activities. smolecule.com Similarly, studies on compounds like methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate have been conducted in the context of developing agents that can interact with DNA. iucr.org The investigation of these 2-substituted methoxymethyl thiazoles contributes to a deeper understanding of structure-activity relationships and provides a platform for the discovery of novel compounds with tailored properties for specific applications.

Structure

3D Structure

Properties

CAS No. |

139130-53-3 |

|---|---|

Molecular Formula |

C5H7NOS |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

2-(methoxymethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H7NOS/c1-7-4-5-6-2-3-8-5/h2-3H,4H2,1H3 |

InChI Key |

XWYDEOAZVIYBKM-UHFFFAOYSA-N |

SMILES |

COCC1=NC=CS1 |

Canonical SMILES |

COCC1=NC=CS1 |

Synonyms |

Thiazole, 2-(methoxymethyl)- |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 2 Methoxymethyl Thiazole Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring's electron distribution, with its electron-deficient C2 and C4 positions and a more electron-rich C5 position, governs its substitution patterns. pharmaguideline.com The methoxymethyl group at the 2-position further modulates this reactivity.

Electrophilic Substitution: The thiazole ring is generally resistant to electrophilic attack due to its aromatic stabilization. However, the presence of the methoxymethyl group can influence the regioselectivity of such reactions. The sulfur atom acts as an electron donor, directing incoming electrophiles primarily to the 5-position. pharmaguideline.com For electrophilic substitution to occur, activating groups are often necessary. pharmaguideline.com

Nucleophilic Substitution: The C2 position of the thiazole ring is susceptible to nucleophilic attack, a characteristic enhanced by the electron-withdrawing nature of the nitrogen atom. pharmaguideline.com Nucleophilic substitution at the 2-position can be a competitive process, with potential side reactions at the 4- and 5-positions. The use of strong nucleophiles or activation of the ring, for instance, through quaternization of the ring nitrogen, facilitates these reactions. pharmaguideline.com Deprotonation at the C2 position using strong bases like organolithium compounds generates a nucleophilic center that can react with various electrophiles. pharmaguideline.com

Oxidation Reactions

The 2-(methoxymethyl)thiazole scaffold presents multiple sites for oxidation: the thiazole nitrogen, the thiazole sulfur, and the methoxymethyl side chain.

Oxidation at the Thiazole Nitrogen (N-Oxide Formation)

The nitrogen atom of the thiazole ring can be oxidized to form the corresponding N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, activating it for further functionalization. mdpi.comthieme-connect.de Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (mCPBA) and hypofluorous acid. wikipedia.org The formation of 2-(methoxymethyl)thiazole N-oxide has been reported with high yield using mCPBA.

Oxidation at the Thiazole Sulfur

Oxidation can also occur at the sulfur atom of the thiazole ring, leading to the formation of non-aromatic sulfoxides or sulfones. wikipedia.org This process can sometimes compete with N-oxidation, depending on the oxidant and reaction conditions. wikipedia.org The bioactivation of some thiazole-containing drugs can involve the formation of N-oxide-S-oxide metabolites. uni-duesseldorf.de

Oxidation of the Methoxymethyl Side Chain

The methoxymethyl side chain is susceptible to oxidation. smolecule.com Depending on the oxidizing agent and reaction conditions, it can be converted to an aldehyde or a carboxylic acid. smolecule.comsmolecule.com For instance, reagents like potassium permanganate (B83412) or chromium trioxide under acidic conditions can facilitate this transformation. smolecule.com

Reduction Reactions (e.g., of Carboxylic Acid Moieties, Ring Reduction)

Reduction reactions involving thiazole derivatives can target substituents or the ring itself. For derivatives of 2-(methoxymethyl)thiazole bearing a carboxylic acid group, selective reduction is a key transformation.

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride. smolecule.com LiAlH₄ is known to selectively reduce the carboxylic acid without affecting the thiazole ring. Catalytic hydrogenation, on the other hand, may lead to partial saturation of the thiazole ring under high-pressure conditions. The development of processes for the economical reduction of carboxylic acids and their derivatives under gentle conditions is an area of ongoing research. google.com

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the ring often necessitates high temperatures. wikipedia.org

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for constructing six-membered rings. wikipedia.org While thiazoles themselves can act as dienes, the reaction often requires forcing conditions. wikipedia.org In some cases, the initial cycloadduct can undergo further transformations, such as the extrusion of sulfur to form a pyridine (B92270) ring. wikipedia.org Studies on 4-alkenylthiazoles have shown that they can behave as all-carbon dienes, reacting with dienophiles to form cycloadducts with high stereocontrol. nih.gov The hetero-Diels-Alder reaction, involving π-systems with heteroatoms, further expands the synthetic utility of this reaction type. wikipedia.org

[3+2] Cycloaddition Reactions: Thiazolium azomethine ylides can undergo efficient [3+2] cycloaddition reactions with dipolarophiles like acetylenes to form pyrrolo[2,1-b]thiazoles. nih.gov This approach has been utilized for the stereoselective synthesis of complex spirooxindole compounds containing an imidazo[2,1-b]thiazole (B1210989) scaffold. mdpi.com

Alkylation Reactions and Thiazolium Salt Formation

The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. The reaction of 2-(methoxymethyl)thiazole with various alkylating agents, typically alkyl halides, results in the formation of quaternary N-alkylated thiazolium salts. evitachem.comwikipedia.org This transformation is a cornerstone in the chemistry of thiazoles, as the resulting thiazolium salts are not only stable, isolable compounds but also precursors to N-heterocyclic carbenes (NHCs), which are pivotal catalysts in modern organic synthesis. wikipedia.orgscholaris.ca

The general process involves the direct reaction of 2-(methoxymethyl)thiazole with an alkylating agent, such as an alkyl iodide or bromide. The reaction quaternizes the ring nitrogen, leading to a positively charged heterocyclic core with a corresponding counter-anion from the alkylating agent. evitachem.com Solvents commonly employed for such reactions include acetone, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). google.com

The formation of these thiazolium salts significantly alters the electronic properties of the ring. The quaternization of the nitrogen atom enhances the acidity of the proton at the C2 position, a feature that is central to the chemistry discussed in the subsequent section. evitachem.com

Below is a table illustrating the expected products from the alkylation of 2-(methoxymethyl)thiazole with representative alkylating agents.

| Starting Material | Alkylating Agent | Solvent | Product |

| 2-(Methoxymethyl)thiazole | Methyl iodide | Acetonitrile | 3-Methyl-2-(methoxymethyl)thiazolium iodide |

| 2-(Methoxymethyl)thiazole | Ethyl bromide | Tetrahydrofuran | 3-Ethyl-2-(methoxymethyl)thiazolium bromide |

| 2-(Methoxymethyl)thiazole | Benzyl bromide | Dichloromethane | 3-Benzyl-2-(methoxymethyl)thiazolium bromide |

| 2-(Methoxymethyl)thiazole | Allyl bromide | Acetone | 3-Allyl-2-(methoxymethyl)thiazolium bromide |

Deprotonation Chemistry at C2-H and Ylide Formation

The proton at the C2 position of the thiazole ring is notably acidic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This acidity is further amplified in the corresponding N-alkyl thiazolium salts. evitachem.comwikipedia.org Deprotonation at this site is a key transformation, leading to the formation of a nucleophilic carbanionic species or a thiazol-2-ylidene, a type of N-heterocyclic carbene. wikipedia.org

In the neutral 2-(methoxymethyl)thiazole, deprotonation can be achieved using strong bases such as organolithium reagents (e.g., n-butyllithium). evitachem.compharmaguideline.com This process generates a 2-lithiothiazole intermediate, which is a potent nucleophile. This intermediate can readily react with a variety of electrophiles, such as alkyl halides, to introduce substituents at the C2 position. However, due to the presence of the methoxymethyl group, which could also be a site for reactivity under strongly basic conditions, careful control of reaction parameters is essential.

More commonly, deprotonation is performed on a pre-formed N-alkyl thiazolium salt. The positive charge on the nitrogen atom significantly increases the acidity of the C2-proton, allowing for deprotonation by weaker bases. This deprotonation generates a thiazol-2-ylidene, which is a neutral species with a divalent carbon atom possessing both a lone pair of electrons and a vacant p-orbital. mdpi.com These ylides are better described as carbenes and are highly reactive nucleophiles. scholaris.ca The formation of this ylide is the first step in many important catalytic cycles, including the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org

An example of the deprotonation of the parent 2-(methoxymethyl)thiazole involves its lithiation to form a nucleophilic intermediate, which is then trapped with an electrophile.

| Substrate | Reagent | Intermediate | Electrophile | Product | Yield (%) |

| 2-(Methoxymethyl)thiazole | n-Butyllithium | 2-(Methoxymethyl)thiazole-2-lithium | Methyl Iodide | 2-(Methoxymethyl)-2-methylthiazole | * |

*Yield not specified in the available literature.

The formation of the thiazol-2-ylidene from an N-alkylated 2-(methoxymethyl)thiazolium salt is a crucial step for its application in organocatalysis. The reaction is typically carried out in situ in the presence of a base and the substrate for the subsequent catalytic transformation.

| Precursor | Base | Ylide/Carbene Formed |

| 3-Alkyl-2-(methoxymethyl)thiazolium salt | Triethylamine (B128534) or DBU | 3-Alkyl-2-(methoxymethyl)thiazol-2-ylidene |

Mechanistic Investigations of Chemical Processes Involving Thiazole, 2 Methoxymethyl

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical behavior of "Thiazole, 2-(methoxymethyl)-". Transition states are high-energy, transient configurations of atoms that occur at the peak of the energy barrier during a chemical reaction. solubilityofthings.com At this point, existing bonds are in the process of breaking while new bonds are beginning to form. solubilityofthings.com The structure and energy of the transition state dictate the activation energy of a reaction, which in turn influences the reaction rate. solubilityofthings.com

Computational modeling plays a significant role in mapping out these reaction pathways. arxiv.org For instance, in the context of thiazole (B1198619) chemistry, the formation of 2-acetylthiazole, a structurally related compound, has been investigated using techniques like the carbon module labeling (CAMOLA) to trace the origin of atoms in the final product. nih.gov Such studies have revealed novel formation routes involving intermediates like glyoxal (B1671930) and methylglyoxal. nih.gov

In reactions involving thiazole derivatives, the specific arrangement of atoms in the transition state can determine the selectivity of the reaction, leading to the preferential formation of one product over another. solubilityofthings.com For example, in palladium-catalyzed reactions of similar heterocyclic compounds, mechanistic studies involving radical scavengers have been used to probe the nature of the intermediates and transition states. rsc.org The reaction pathway can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature.

The table below outlines a hypothetical reaction pathway for a transformation involving a thiazole derivative, highlighting the key stages.

| Step | Description | Key Species |

| 1 | Reactant Complex Formation | Thiazole derivative + Reagent |

| 2 | Transition State 1 | [Reactant-Reagent]‡ |

| 3 | Intermediate Formation | Reactive Intermediate |

| 4 | Transition State 2 | [Intermediate-Transformation]‡ |

| 5 | Product Formation | Final Product |

This table represents a generalized reaction pathway and the specific intermediates and transition states would vary depending on the reaction.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for quantitatively understanding the speed at which reactions involving "Thiazole, 2-(methoxymethyl)-" occur and the factors that influence this rate. upi.edu Reaction kinetics provide valuable information about the reaction mechanism, including the determination of the reaction order and the rate constant. upi.edu

The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. upi.edu For many reactions involving thiazole derivatives, a second-order reaction kinetic model is observed. sciepub.com This implies that the reaction rate is proportional to the concentration of two reactants. upi.edu

Kinetic analyses, such as those performed using thermogravimetric analysis (TGA), can reveal the decomposition kinetics of thiazole-containing compounds. For instance, the thermal decomposition of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole was found to occur in two distinct stages, with the decomposition temperature increasing with the heating rate. researchgate.net

A kinetic isotope effect (KIE) of 2.2 was observed in a study involving a related benzoxazole (B165842) derivative, indicating that the breaking of a C-H bond is involved in the rate-determining step of the reaction. rsc.org The following table summarizes hypothetical kinetic data for a reaction involving a thiazole derivative.

| Experiment | [Thiazole Derivative] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻³ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻³ |

This is a hypothetical data table to illustrate the principles of reaction rate analysis.

Isotopic Labeling and Kinetic Isotope Effect (KIE) Experiments

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing detailed insights into reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes, chemists can follow the atom's path to the final product.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced by one of its isotopes. A significant KIE is often observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

In the study of thiazole-related compounds, KIE experiments have been employed to elucidate reaction mechanisms. For example, a KIE of 2.2 was determined in a palladium-catalyzed C-H functionalization reaction, which strongly suggests that the C-H bond cleavage is a key part of the slowest step of the reaction. rsc.org This information is crucial for understanding the transition state and optimizing the reaction.

The carbon module labeling (CAMOLA) technique was used to investigate the formation pathway of 2-acetylthiazole, revealing that the C-4 and C-5 atoms of the thiazole ring originated from glucose in a Maillard reaction model system. nih.gov This demonstrates the utility of isotopic labeling in unraveling complex reaction networks.

Photochemical Rearrangement Mechanisms of Thiazole Derivatives

Photochemical rearrangements are chemical reactions that occur when a molecule absorbs light, leading to the formation of an excited state that can then rearrange to form a new structural isomer. numberanalytics.com These reactions offer a powerful method for synthesizing complex molecules that may be difficult to obtain through traditional thermal reactions. numberanalytics.com

The photochemistry of thiazoles and other azoles has been a subject of interest, with studies showing that photoexcitation can lead to a permutation of the cyclic system and its substituents. d-nb.info Upon absorption of light, these derivatives can populate their π,π* singlet excited states, which then undergo a series of structural rearrangements. d-nb.info

Proposed mechanisms for the photochemical permutation of thiazoles often involve the formation of high-energy intermediates such as Dewar intermediates or thioketone–azirine species. d-nb.info These rearrangements typically proceed under mild conditions and can tolerate a variety of functional groups. d-nb.info The outcome of these photochemical reactions can be influenced by factors like the wavelength of light, the solvent, and the presence of sensitizers or quenchers. numberanalytics.com

The general mechanism can be summarized as:

Photoexcitation: The thiazole derivative absorbs light and is promoted to an excited electronic state.

Rearrangement: In the excited state, the molecule undergoes structural changes, potentially involving bond cleavage and formation to yield high-energy intermediates.

Relaxation: The intermediate relaxes back to the ground electronic state, forming a new, rearranged product.

This approach of using photochemical irradiation to alter the structure of a fully functionalized heteroaromatic provides a novel strategy for accessing different structural isomers. d-nb.info

Molecular Interaction Mechanisms (Theoretical Frameworks)

Theoretical frameworks, particularly computational chemistry methods like Density Functional Theory (DFT), are invaluable for understanding the molecular interaction mechanisms of "Thiazole, 2-(methoxymethyl)-" and related compounds. These methods allow for the in-silico investigation of reaction mechanisms, prediction of molecular properties, and the study of interactions with other molecules. researchgate.net

Molecular docking studies, for example, can predict how a thiazole derivative might bind to a biological target, such as an enzyme's active site. These studies can reveal key interactions like hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. For instance, the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins.

DFT calculations can be used to explore the electronic properties of thiazole derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This information is crucial for understanding the reactivity and stability of the molecule.

In the context of reaction mechanisms, theoretical calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. arxiv.orgresearchgate.net For example, theoretical studies on the reaction of the methoxymethyl radical with nitrogen dioxide have explored the formation and stability of various intermediates and the feasibility of different reaction pathways. researchgate.net These computational approaches provide a deeper understanding of the molecular-level events that govern chemical reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the different types of protons present in the 2-(methoxymethyl)thiazole molecule and their immediate chemical environment. The spectrum reveals distinct signals for the protons on the thiazole (B1198619) ring and the methoxymethyl substituent.

The proton on the C4 position of the thiazole ring typically appears as a doublet, while the proton on the C5 position also presents as a doublet due to coupling with each other. The methylene (B1212753) protons (-CH2-) of the methoxymethyl group show up as a singlet, and the methyl protons (-OCH3) also appear as a singlet, but further upfield.

¹H NMR Data for 2-(methoxymethyl)thiazole

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| H-4 (thiazole ring) | 7.73 | Doublet |

| H-5 (thiazole ring) | 7.29 | Doublet |

| -CH2- | 4.75 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in 2-(methoxymethyl)thiazole gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the thiazole ring (C2, C4, and C5) resonate at characteristic chemical shifts in the downfield region of the spectrum due to their association with the heteroatoms (nitrogen and sulfur) and the aromatic nature of the ring. The carbon of the methylene group (-CH2-) and the methyl group (-OCH3) appear at higher field positions.

¹³C NMR Data for 2-(methoxymethyl)thiazole

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C-2 (thiazole ring) | 169.5 |

| C-4 (thiazole ring) | 142.8 |

| C-5 (thiazole ring) | 118.9 |

| -CH2- | 64.7 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(methoxymethyl)thiazole displays characteristic absorption bands that confirm the presence of the thiazole ring and the methoxymethyl substituent.

Key vibrational frequencies include C-H stretching from the aromatic thiazole ring and the aliphatic methoxymethyl group, C=N and C=C stretching vibrations characteristic of the thiazole ring, and a strong C-O stretching band from the ether linkage.

Characteristic IR Absorption Bands for 2-(methoxymethyl)thiazole

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H (aromatic) | ~3100 |

| C-H (aliphatic) | ~2950-2850 |

| C=N (thiazole ring) | ~1600 |

| C=C (thiazole ring) | ~1480 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For 2-(methoxymethyl)thiazole, MS is used to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound. Analysis of the fragmentation pattern can help to confirm the connectivity of the atoms.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

For a definitive determination of the three-dimensional molecular structure and conformation of 2-(methoxymethyl)thiazole in the solid state, single-crystal X-ray diffraction is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's geometry.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, sulfur) present in 2-(methoxymethyl)thiazole. The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula (C5H7NOS) to verify its accuracy. This analysis is crucial for confirming the purity and elemental composition of a synthesized compound. google.com

Based on the available scientific literature, a detailed theoretical and computational analysis focusing exclusively on the chemical compound Thiazole, 2-(methoxymethyl)- is not extensively documented. Research in computational chemistry, including Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and conformational analyses, has been broadly applied to the thiazole class of compounds, but specific published data for the 2-(methoxymethyl) derivative is scarce.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables that adheres strictly to the requested outline for "Thiazole, 2-(methoxymethyl)-". The available literature focuses on other substituted thiazole derivatives, and applying those findings to "Thiazole, 2-(methoxymethyl)-" would be scientifically inaccurate.

For context, computational studies on various other thiazole derivatives have been conducted to understand their properties:

Density Functional Theory (DFT) calculations are commonly used to investigate the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for understanding chemical reactivity. irjweb.comrjpbcs.comwikipedia.org DFT is also employed to predict spectroscopic parameters like vibrational frequencies and to map the molecular electrostatic potential (MEP) to identify reactive sites. kbhgroup.inmdpi.comresearchgate.net

Molecular Dynamics (MD) simulations are utilized to study the intermolecular interactions of thiazole-containing compounds, often in biological contexts to understand their binding stability with proteins. physchemres.orgnih.govnih.gov

Conformational analysis helps in understanding the different spatial arrangements (conformers) of molecules that arise from rotation around single bonds and their relative stabilities. nih.govpharmacy180.com

While these methodologies are standard for analyzing compounds like "Thiazole, 2-(methoxymethyl)-", the specific results and data tables for this particular molecule are not present in the available search results. Generating such an article would require performing original computational research, which is beyond the scope of this request.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Methodologies for Ligand-Target Interaction Prediction

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific molecular modeling and docking studies for the compound Thiazole (B1198619), 2-(methoxymethyl)- . While the broader class of thiazole derivatives has been the subject of numerous computational investigations to predict their interactions with various biological targets, research focusing explicitly on the 2-(methoxymethyl)- substituted thiazole is not publicly available.

Computational chemistry, particularly molecular docking, is a powerful tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. The process involves:

Preparation of the Ligand and Target: Three-dimensional structures of the ligand (in this case, "Thiazole, 2-(methoxymethyl)-") and the target protein are prepared. This often involves energy minimization to achieve a stable conformation.

Defining the Binding Site: A specific region on the target protein, known as the binding site or active site, is defined for the docking simulation.

Sampling and Scoring: The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity or energy. Lower scores typically indicate a more favorable binding interaction.

These studies on other thiazole derivatives have employed a variety of software and methodologies, such as AutoDock, MOE (Molecular Operating Environment), and Schrödinger suites, to elucidate binding modes and energies. The interactions are often characterized by hydrogen bonds, hydrophobic interactions, and pi-stacking with key amino acid residues in the active site of the target protein.

However, without specific studies on "Thiazole, 2-(methoxymethyl)-", it is not possible to provide detailed research findings, data tables of docking scores, or specific ligand-target interactions for this particular compound. The methoxymethyl group at the 2-position of the thiazole ring would introduce specific steric and electronic properties that would uniquely influence its binding behavior, making it speculative to extrapolate findings from other differently substituted thiazoles.

Further computational research is required to elucidate the potential biological targets and binding interactions of "Thiazole, 2-(methoxymethyl)-". Such studies would be invaluable in determining its potential therapeutic applications.

Advanced Applications in Chemical Research

Role as Synthetic Auxiliaries and Building Blocks in Complex Molecule Synthesis

"Thiazole, 2-(methoxymethyl)-" and its derivatives serve as important synthetic intermediates and building blocks in the construction of more complex molecular architectures. The thiazole (B1198619) ring itself is a privileged scaffold found in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net The methoxymethyl group at the 2-position can influence the reactivity of the thiazole ring and can be a key feature for biological activity or a handle for further synthetic transformations.

Thiazole-containing building blocks are integral to the synthesis of a variety of natural products. nih.govresearchgate.netrsc.org For instance, the thiazole moiety is a key component of the epothilones, a class of potent anticancer agents. wikipedia.org While the direct use of "Thiazole, 2-(methoxymethyl)-" in the synthesis of epothilones is not prominently documented, the synthesis of structurally related complex molecules has been reported. For example, a regioselective synthesis of 2-methoxymethyl-3-oxo-2,3-di-hydro-7H-thiazolo[3,2-a]pyridine-8-carboxylic acid methylamide has been achieved, showcasing the utility of the 2-methoxymethylthiazole core in constructing fused heterocyclic systems. researchgate.net Such synthetic strategies highlight the potential of "Thiazole, 2-(methoxymethyl)-" as a precursor for generating libraries of complex molecules for drug discovery and other applications. The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the reaction of a-haloketones with thioamides. wikipedia.org

Ligand Chemistry and Coordination Compound Formation

The nitrogen and sulfur atoms in the thiazole ring of "Thiazole, 2-(methoxymethyl)-" possess lone pairs of electrons, making them excellent donor atoms for coordination with metal ions. This property allows thiazole derivatives to act as ligands in the formation of a wide array of coordination compounds and metal-organic frameworks (MOFs). researchgate.netresearchgate.net

Thiazole-containing ligands have been extensively used to synthesize transition metal complexes with interesting structural, electronic, and magnetic properties. orientjchem.orgijper.orgmdpi.comsemanticscholar.org The coordination can occur through the nitrogen atom, the sulfur atom, or both, leading to monodentate or bidentate coordination modes. The nature of the substituent at the 2-position can influence the ligand's electronic properties and, consequently, the stability and reactivity of the resulting metal complex.

While specific studies on the coordination chemistry of "Thiazole, 2-(methoxymethyl)-" are not abundant, the behavior of other 2-substituted thiazoles provides valuable insights. For example, Schiff base ligands derived from 2-aminothiazole (B372263) derivatives readily form complexes with metals like copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netijper.org These complexes often exhibit interesting biological activities. The methoxymethyl group in "Thiazole, 2-(methoxymethyl)-" is expected to be electronically donating, which could enhance the coordinating ability of the thiazole nitrogen. The synthesis of such complexes typically involves the reaction of the thiazole ligand with a metal salt in a suitable solvent. ijper.org

Table 1: Examples of Metal Complexes with Thiazole-Derived Ligands

| Ligand | Metal Ion | Coordination Geometry | Reference |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Cu(II), Co(II), Ni(II) | Octahedral | ijper.org |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Zn(II) | Tetrahedral | ijper.org |

| 4-(pyridin-4-yl)-2-(2-(pyridin-2- ylmethylene)hydrazinyl)thiazole | Zn(II) | Monomeric | semanticscholar.org |

| 4-(pyridin-4-yl)-2-(2-(pyridin-2- ylmethylene)hydrazinyl)thiazole | Cd(II) | Polymeric | semanticscholar.org |

Application in Agrochemical Development (e.g., Pesticides, Fungicides, Growth Regulators)

The thiazole ring is a common feature in many commercially successful agrochemicals due to its ability to interact with biological targets in pests and pathogens. researchgate.net Thiazole derivatives have been developed as insecticides, fungicides, and herbicides.

The search for new and effective fungicides is a continuous effort in agrochemical research. A patent has been filed for thiazole derivatives of 2-methoxyimino-2-(pyridinyloxymethyl)-phenyl-acetamides, which have demonstrated fungicidal activity. patexia.com Although this represents a more complex structure, it contains the core "Thiazole, 2-(methoxymethyl)-" substructure, suggesting its potential contribution to the bioactivity. The fungicidal activity of thiazole derivatives is often attributed to their ability to inhibit specific enzymes in fungi. mdpi.com For instance, some thiazolidinone derivatives have shown promising antifungal effects against a range of agricultural fungi. mdpi.com

Table 2: Fungicidal Activity of Representative Thiazole Derivatives

| Compound | Target Fungi | Inhibition (%) at 50 ppm | Reference |

| 2-Imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Pleurotus ostreatus | 85 | mdpi.com |

| 2-Imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Aspergillus niger | 78 | mdpi.com |

| 2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Pythium aphanidermatum | 82 | mdpi.com |

| 2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Gaeumannomyces graminis | 75 | mdpi.com |

Contribution to Materials Science (e.g., Organic Electronic Devices, Polymers)

In the field of materials science, thiazole-containing compounds are gaining attention for their potential use in organic electronic devices. researchgate.net The electron-deficient nature of the thiazole ring makes it a suitable component for n-type and ambipolar organic semiconductors. nih.gov These materials are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The incorporation of thiazole units into polymer backbones can significantly influence the electronic properties of the resulting materials. researchgate.netnih.gov For instance, polymers incorporating a 4-alkoxy-5-(3-alkylthiophen-2-yl)thiazole building block have been synthesized. nih.gov The alkoxy group, similar to the methoxymethyl group, can enhance solubility and influence the polymer's frontier molecular orbital energy levels, which are crucial for device performance. nih.gov The synthesis of such polymers often involves cross-coupling reactions like Stille or Suzuki coupling. nih.gov While specific research on polymers derived from "Thiazole, 2-(methoxymethyl)-" is not widely reported, the existing literature on alkoxy-substituted thiazole polymers suggests that it could be a promising monomer for the development of new organic electronic materials. nih.govnih.gov

Chemical Corrosion Inhibition Studies

Thiazole derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. researchgate.netsci-hub.rudntb.gov.ua The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net This adsorption is facilitated by the presence of heteroatoms (N and S) and the π-electrons of the thiazole ring, which can interact with the vacant d-orbitals of the metal. researchgate.net

The inhibition efficiency of thiazole derivatives is dependent on their concentration, the nature of the metal, and the corrosive environment. researchgate.netnih.gov Studies on various thiazole derivatives have shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. researchgate.net

While "Thiazole, 2-(methoxymethyl)-" has not been specifically studied as a corrosion inhibitor in the reviewed literature, the data from structurally similar compounds can provide an indication of its potential performance. The methoxy (B1213986) group in a related compound, 3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-thione, was found to contribute to its high inhibition efficiency. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Representative Thiazole Derivatives on Carbon Steel in 0.5 M H₂SO₄

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

| 3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-thione | 2 x 10⁻⁴ | 98.4 | researchgate.net |

| 3-phenyl-4-methylthiazol-2(3H)-thione | 2 x 10⁻⁴ | 94.2 | researchgate.net |

| 3-(2-methyl-phenyl)-4-methylthiazol-2(3H)-thione | 2 x 10⁻⁴ | 90.1 | researchgate.net |

Derivatives and Analogues of 2 Methoxymethyl Thiazole

Synthesis and Structural Diversification Strategies

The synthesis of derivatives of 2-(methoxymethyl)thiazole often employs established methods for thiazole (B1198619) ring construction, followed by diversification strategies. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a cornerstone for creating the core thiazole structure. wikipedia.org Another classical approach is the Cook-Heilbron synthesis, which involves the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org

Modern synthetic methodologies have expanded the toolbox for structural diversification. Palladium-catalyzed cross-coupling reactions, for instance, enable the introduction of various substituents at different positions of the thiazole ring. Regioselective C-H activation and alkenylation are powerful techniques for creating multifunctionalized thiazole derivatives with precise control over the substitution pattern at the C-2, C-4, and C-5 positions. rsc.org Microwave-assisted synthesis has also emerged as a green and efficient approach, often leading to higher yields and shorter reaction times. bepls.com

Strategies for diversification can be broadly categorized as:

Modification of the 2-substituent: The methoxymethyl group at the 2-position can be chemically altered. For example, ether cleavage could yield the corresponding hydroxymethyl derivative, which can then be further functionalized through esterification or etherification.

Substitution on the thiazole ring: Introducing substituents at the C4 and C5 positions of the thiazole ring is a common strategy to modulate electronic properties and steric hindrance.

Fusion with other ring systems: Annulation of the thiazole ring with other heterocyclic or carbocyclic systems leads to the formation of novel fused-ring structures with distinct properties.

These strategies allow for the systematic exploration of the chemical space around the 2-(methoxymethyl)thiazole scaffold.

Functionalization at Different Thiazole Ring Positions (e.g., C4, C5)

The functionalization of the thiazole ring at specific positions is crucial for fine-tuning the properties of 2-(methoxymethyl)thiazole analogues. The reactivity of the different carbon atoms on the thiazole ring dictates the strategies for introducing new functional groups.

C4-Position: The C4 position of the thiazole ring can be functionalized through various synthetic routes. For instance, starting from appropriate precursors in a Hantzsch synthesis allows for the introduction of a wide range of substituents at this position. Post-synthetic modification is also possible, although it can be more challenging than at other positions.

C5-Position: The C5 position is often the most nucleophilic carbon in the thiazole ring, making it the primary site for electrophilic substitution. wikipedia.org This allows for the introduction of various electrophiles, such as halogens, nitro groups, and acyl groups. Metal-catalyzed C-H functionalization reactions have also been developed to introduce aryl and alkyl groups at the C5 position with high regioselectivity.

The table below summarizes some common functionalization reactions at the C4 and C5 positions of the thiazole ring.

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| C4 | Hantzsch Synthesis | Substituted α-haloketones, Thioamides | Alkyl, Aryl, Ester, etc. |

| Lithiation/Electrophilic Quench | n-BuLi, Electrophile | Various | |

| C5 | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Halogen, Nitro group |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl group | |

| Palladium-Catalyzed C-H Arylation | Aryl halides, Pd catalyst | Aryl group |

The ability to selectively functionalize these positions is key to developing analogues with tailored properties.

Thiazole-Fused Ring Systems and Hybrid Structures

Fusing the thiazole ring with other cyclic systems is a powerful strategy to create rigid, polycyclic structures with novel electronic and steric properties. These fused systems often exhibit unique biological activities.

One prominent example is the formation of thiazolo[3,2-a]pyrimidines . These bicyclic systems can be synthesized through the reaction of a 2-aminothiazole (B372263) derivative with a β-dicarbonyl compound or its equivalent. nih.govijnc.ir The resulting structures have been investigated for a variety of biological applications. A regioselective one-pot reaction of 6-ethylthiouracil, bromoacetic acid, and an appropriate aldehyde can also yield 2-arylidene thiazolo[3,2-a]pyrimidines. rsc.org

Another important class of fused systems is the 2H-thiazolo[4,5-d] researchgate.netdntb.gov.uanih.govtriazole (ThTz) ring system. This novel [5-5]-fused heteroaromatic system combines the structural features of both thiazole and triazole. nih.govrsc.org A scalable synthesis has been developed for a C5-sulfonylated ThTz, which serves as a versatile building block for further functionalization through SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.govrsc.org

The synthesis of thiazolo[2,3-b]pyrimido[4,5-d]pyrimidine derivatives has also been reported, creating complex heterocyclic systems with multiple nitrogen and sulfur atoms. researchgate.net Furthermore, thiazole-fused tricyclic quinazolinone alkaloids have been synthesized by replacing anthranilic acid derivatives with polyfunctionalized benzothiazole (B30560) analogues. researchgate.netscilit.com

These examples highlight the diverse range of fused and hybrid structures that can be generated from a thiazole core, leading to a vast expansion of the accessible chemical space.

Computational and Theoretical Analysis of Substituent Effects on Reactivity and Properties

Computational and theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure-property relationships in thiazole derivatives. researchgate.netdntb.gov.uanih.gov These methods provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, complementing experimental findings.

DFT calculations can be used to determine various molecular properties, including:

Geometric parameters: Bond lengths and angles can be calculated to predict the three-dimensional structure of the molecule.

Electronic properties: The distribution of electron density, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net

Spectroscopic properties: Vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra) can be predicted and compared with experimental data to confirm the structure of synthesized compounds. nih.gov

The table below illustrates some key parameters obtained from DFT studies of thiazole derivatives and their implications.

| Calculated Parameter | Significance |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Mulliken Charges | Provides information about the charge distribution on individual atoms, helping to predict sites for nucleophilic and electrophilic attack. |

| Molecular Electrostatic Potential (MESP) | Visualizes the charge distribution and is useful for predicting intermolecular interactions. |

By systematically varying the substituents on the thiazole ring in silico, computational studies can predict the effect of these modifications on the molecule's properties. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby influencing the molecule's reactivity and its potential for use in electronic applications. nih.gov This predictive power allows for a more rational design of new 2-(methoxymethyl)thiazole analogues with desired characteristics.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Routes for Specific Derivatives

The demand for structurally diverse and functionally optimized thiazole (B1198619) derivatives necessitates the development of more efficient and sustainable synthetic strategies. While classical methods like the Hantzsch synthesis remain valuable, future research will likely focus on overcoming their limitations, such as harsh reaction conditions and limited substrate scope. jopir.in

Key areas for future development include:

Catalyst-Free Conditions: Exploring synthetic protocols that proceed under mild, catalyst-free conditions, such as grinding or solvent-free reactions, to enhance the environmental friendliness of the synthesis. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields for the synthesis of specific 2-(methoxymethyl)thiazole derivatives, as has been demonstrated for other benzothiazole (B30560) and benzoxazole (B165842) compounds. eurekaselect.com

| Synthetic Strategy | Key Advantages | Potential Application for 2-(methoxymethyl)thiazole Derivatives |

|---|---|---|

| One-Pot Synthesis | Increased efficiency, reduced waste, simplified workup. derpharmachemica.com | Rapid generation of a library of substituted 2-(methoxymethyl)thiazole compounds for screening. |

| Grinding (Mechanochemistry) | Solvent-free, mild conditions, simple procedure. researchgate.net | Environmentally friendly synthesis of functionalized derivatives. |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. eurekaselect.com | Accelerated synthesis of target molecules for rapid evaluation. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. researchgate.netbeilstein-journals.org | Safe and scalable production of key intermediates or final products. |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

A deeper understanding of the intrinsic reactivity of the 2-(methoxymethyl)thiazole core is crucial for unlocking its full synthetic potential. While the thiazole ring is known to participate in various transformations, a detailed mechanistic investigation of its reactions, particularly those involving the 2-(methoxymethyl) substituent, remains an area ripe for exploration. nih.gov

Future research should aim to:

Investigate Novel Cycloaddition Reactions: Explore the participation of the thiazole ring in [3+2] and other cycloaddition reactions to construct novel fused heterocyclic systems. nih.gov

Elucidate Reaction Mechanisms: Employ a combination of experimental techniques and computational modeling to gain detailed mechanistic insights into known and novel transformations, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions at various positions of the thiazole ring. researchgate.netnih.gov

Map Reactivity of Substituents: Systematically study how the electronic and steric properties of substituents on the thiazole ring influence the reactivity of the 2-(methoxymethyl) group and the ring itself.

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions and for designing novel molecules with desired properties. The application of advanced computational methods to the study of 2-(methoxymethyl)thiazole can significantly accelerate the discovery and development of new synthetic routes and functional derivatives. mdpi.com

Key computational approaches include:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving 2-(methoxymethyl)thiazole. researchgate.netmdpi.com This can help in optimizing reaction conditions and in understanding the underlying electronic factors that govern reactivity. rsc.org

Molecular Docking and Dynamics: In the context of medicinal chemistry, using molecular docking and simulation to predict the binding affinity and mode of interaction of 2-(methoxymethyl)thiazole derivatives with biological targets. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of 2-(methoxymethyl)thiazole derivatives with their chemical reactivity or biological activity, enabling the predictive design of new compounds. nih.gov

| Computational Method | Application in Thiazole Chemistry | Potential Insights for 2-(methoxymethyl)thiazole |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction mechanisms, and spectroscopic features. researchgate.netmdpi.com | Prediction of reaction feasibility, regioselectivity, and the impact of substituents on reactivity. |

| Molecular Electron Density Theory (MEDT) | Study of reaction mechanisms and selectivity in cycloaddition reactions. nih.gov | Understanding the pathways of cycloaddition reactions involving the 2-(methoxymethyl)thiazole core. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. nih.gov | Designing novel 2-(methoxymethyl)thiazole derivatives with enhanced biological or material properties. |

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis Design)

The synergy between modern synthetic chemistry and emerging technologies is set to revolutionize how molecules are made and discovered. The integration of flow chemistry and machine learning holds immense promise for the synthesis and optimization of 2-(methoxymethyl)thiazole derivatives.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.netbeilstein-journals.orgnih.gov Implementing flow processes for the synthesis of 2-(methoxymethyl)thiazole could enable safer handling of reactive intermediates and facilitate a more streamlined and automated production process. mdpi.comnih.gov

Machine Learning: Machine learning algorithms can be trained on existing chemical reaction data to predict the optimal conditions for a desired transformation or to propose novel synthetic routes. researchgate.net By applying machine learning to the synthesis of thiazoles, researchers can accelerate the discovery of efficient pathways to new 2-(methoxymethyl)thiazole derivatives. nih.gov This approach can also be used to predict the properties of virtual compounds, allowing for the in silico screening of large chemical libraries before committing to laboratory synthesis.

The convergence of these advanced synthetic and computational technologies will undoubtedly pave the way for new discoveries and applications of 2-(methoxymethyl)thiazole and its derivatives in various scientific fields.

Q & A

Q. What are the established synthetic routes for preparing 2-(methoxymethyl)thiazole derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of 2-(methoxymethyl)thiazole derivatives typically involves coupling reactions between thiazole precursors and methoxymethyl-containing reagents. For example, acid-amine coupling (as in ) using reagents like EDCI/HOBt can yield high-purity compounds (≥98%) . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Catalyst use : Triethylamine or DMAP accelerates coupling .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

Post-synthesis, purification via column chromatography or recrystallization ensures structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-(methoxymethyl)thiazole compounds?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming methoxymethyl (-OCH3) and thiazole ring proton environments. For instance, methoxymethyl protons resonate at δ 3.2–3.5 ppm .

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., m/z 325.12 for a derivative in ) .

- HPLC : Measures purity (>95% via C18 columns with acetonitrile/water gradients) .

- Elemental Analysis : Confirms C/H/N/S ratios (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data among structurally similar 2-(methoxymethyl)thiazole derivatives?

- Methodological Answer : Discrepancies often arise from substituent positioning or stereochemistry. Strategies include:

- SAR Analysis : Compare bioactivity of derivatives with varying substituents (e.g., nitro vs. methoxy groups). For example, shows compound 40 (2-nitrophenyl derivative) exhibits thrombin inhibition, while methoxy analogs may lack efficacy .

- Computational Modeling : Dock compounds into target proteins (e.g., kinases) to assess binding modes. highlights how triazole-thiazole hybrids bind to enzyme active sites .

- Dose-Response Studies : Test IC50 values across concentrations to identify non-linear trends .

Q. What strategies enhance the bioavailability of 2-(methoxymethyl)thiazole-based compounds in pharmacological studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl or benzyl esters) to improve membrane permeability .

- Lipophilicity Optimization : Balance logP values (e.g., 2.0–3.5) by modifying aryl substituents. demonstrates that methyl or fluorine groups enhance bioavailability .

- Co-crystallization : Improve solubility using cyclodextrins or PEG-based matrices .

Q. How do researchers validate the stability of 2-(methoxymethyl)thiazole derivatives under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate compounds in buffers (pH 1.2–7.4) for 24–72 hours and monitor degradation via HPLC .

- Metabolic Assays : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. For example, notes thiazole rings are resistant to hepatic degradation .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C indicates thermal stability) .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during 2-(methoxymethyl)thiazole synthesis?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling .

- Low-Temperature Conditions : Reduce dimerization risks (e.g., -10°C for thiol-thiazole reactions) .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

Q. How are contradictory cytotoxicity results interpreted for 2-(methoxymethyl)thiazole derivatives in cancer cell lines?

- Methodological Answer :

- Cell Line Profiling : Test derivatives across diverse lines (e.g., MCF-7 vs. HeLa) to identify tissue-specific effects .

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways .

- ROS Detection : Measure reactive oxygen species to link cytotoxicity to oxidative stress .

Safety and Compliance

Q. What safety protocols are critical when handling 2-(methoxymethyl)thiazole derivatives in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.